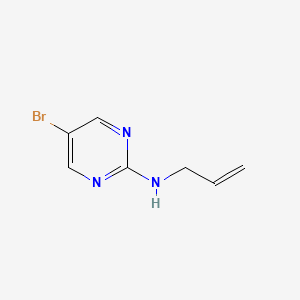
Allyl-(5-bromo-pyrimidin-2-YL)-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiproliferative Activity Against Cancer Cell Lines
This compound has been used in the synthesis of new pyrimidine derivatives, which have shown antiproliferative activity against selected human cancer cell lines . The cell lines most sensitive to the antiproliferative activity of these compounds are human liver HEPG2 and colon cancer HT-29 . All selected compounds exhibited moderate to strong growth inhibition activity against the HEPG2 cell line with 50% inhibitory concentration (IC 50) ranging between 1 and 10 μg/ml .
Inhibition of DNA Synthesis
From 1957 to 2011, different research laboratories investigated the anticancer activity of some 5- and 6-substituted 2-thiouracils and reported that the tested compounds were found to inhibit DNA synthesis . This compound could potentially be used in similar research applications.
Synthesis of Macrocyclic Compounds
This compound has been used in the synthesis of macrocyclic compounds . Macrocycles are an important class of organic compounds defined as containing cyclic systems of 12 or more atoms . They have garnered much attention recently in medicinal chemistry due to their ability to access biologically relevant conformations .
Kinase Inhibitor Scaffolds
The intra-molecular Mitsunobu reaction has been used to prepare kinase inhibitor scaffolds . This compound could potentially be used in the synthesis of these scaffolds.
Synthesis of Thiazolopyrimidines
Compounds related to Allyl-(5-bromo-pyrimidin-2-YL)-amine have been used in the synthesis of thiazolopyrimidines . These compounds have shown potential as antiproliferative agents against cancer .
Synthesis of Triazolopyrimidines
Similar compounds have also been used in the synthesis of triazolopyrimidines . These compounds could potentially have similar applications in scientific research.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various cellular targets
Mode of Action
It’s known that the compound undergoes cyclization in a basic medium to form pyrimidine diones . The alkylation of these diones with iodomethane occurs at the sulfur atom, forming methylsulfanyl derivatives . These reactions suggest that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s chemical structure suggests it may interact with pathways involving pyrimidine metabolism
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability
Result of Action
Similar compounds have been shown to have antiproliferative activity against selected human cancer cell lines . This suggests that Allyl-(5-bromo-pyrimidin-2-YL)-amine may have similar effects.
Action Environment
It’s known that the compound’s reactions occur in a basic medium . This suggests that the compound’s action may be influenced by the pH of its environment.
Propriétés
IUPAC Name |
5-bromo-N-prop-2-enylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-2-3-9-7-10-4-6(8)5-11-7/h2,4-5H,1,3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZYUUCQZODXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275398 | |
| Record name | 5-Bromo-N-2-propen-1-yl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-5-bromopyrimidin-2-amine | |
CAS RN |
886365-97-5 | |
| Record name | 5-Bromo-N-2-propen-1-yl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-2-propen-1-yl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B3434253.png)
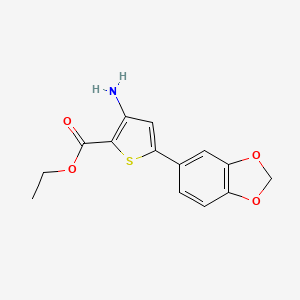
![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B3434276.png)


![4-[(3-Bromophenyl)methyl]piperazin-2-one](/img/structure/B3434294.png)

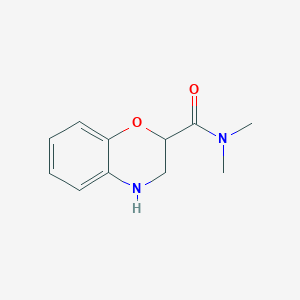

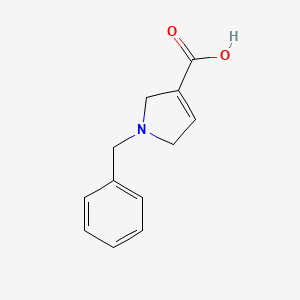
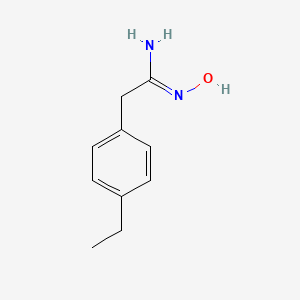
![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B3434333.png)
![2-Tert-butyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B3434347.png)
